
4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline (IPMPA) is an organic compound that is commonly used for a variety of scientific research applications. IPMPA has a wide range of biochemical and physiological effects, making it a useful tool for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Photophysical and Photochemical Properties
4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline and related compounds exhibit notable photophysical and photochemical properties. For instance, the synthesis and characterization of zinc phthalocyanine derivatives with similar molecular structures demonstrated these properties, which were further explored through density functional theory (DFT) methods (Solǧun, Yildiko, & Ağırtaş, 2022).
Antioxidative Properties
Derivatives of this compound have shown significant antioxidative properties. A study focusing on thymol, carvacrol, and eugenol derivatives, which share structural similarities with 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline, revealed remarkable antioxidative effects, comparing favorably with standard antioxidants (Mastelić et al., 2008).
Metabolism and Binding Studies
Research on related aniline derivatives has provided insights into the metabolism and macromolecular binding properties of such compounds. An example is a study on the metabolism of 4-chloro-2-methylaniline, which shares a part of the chemical structure with the compound of interest (Hill, Shih, & Struck, 1979).
Environmental Toxicity Assessment
Studies involving similar compounds have been used to assess environmental toxicity. For example, the impact of various aniline derivatives on earthworms was evaluated using metabonomic techniques, providing valuable information on potential environmental hazards (Bundy et al., 2002).
Synthesis and Polymerization Applications
Research into the synthesis and polymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates, which are structurally related to 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline, has shown potential in creating new polymers with specific properties (Whelpley et al., 2022).
Synthesis and Aggregation Behavior of Metallophthalocyanines
The synthesis and aggregation behavior of metallophthalocyanines with 2-Isopropyl-5-methylphenoxy substituents were investigated, contributing to the understanding of the solubility and aggregation properties of these complexes (Ağırtaş, Karatas, & Gümüş, 2015).
Hemoglobin Oxygen Affinity Modulation
Compounds structurally related to 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline were studied for their ability to modulate the oxygen affinity of human hemoglobin, offering potential clinical applications (Randad et al., 1991).
Antibacterial and Antifungal Activities
Some derivatives of 4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline showed potent antibacterial and antifungal activities, suggesting their potential use in medical applications (Dahiya, Pathak, & Bhatt, 2006).
Eigenschaften
IUPAC Name |
2-methyl-4-(5-methyl-2-propan-2-ylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-11(2)15-7-5-12(3)9-17(15)19-14-6-8-16(18)13(4)10-14/h5-11H,18H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEJNCYDQUPZRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=CC(=C(C=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Isopropyl-5-methylphenoxy)-2-methylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

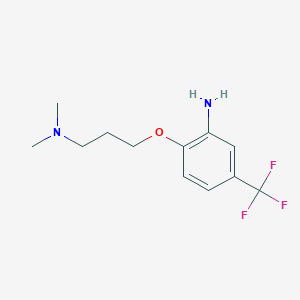
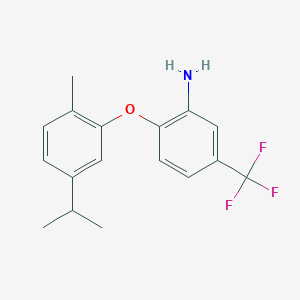
![Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1328340.png)
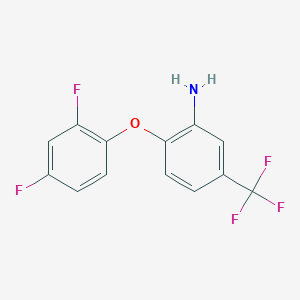

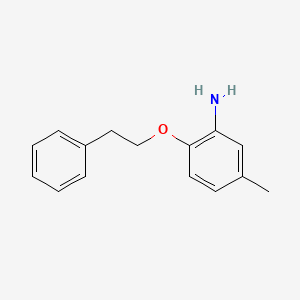


![Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate](/img/structure/B1328373.png)

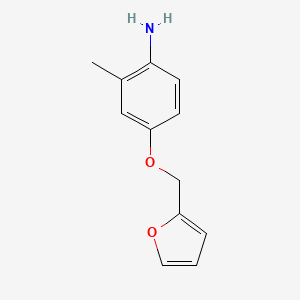
![2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B1328384.png)
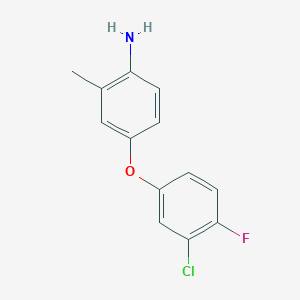
![N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1328396.png)